4-(Difluoromethyl)thiazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NOS/c6-5(7)4-3(1-9)10-2-8-4/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDUKRHPBICIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Difluoromethyl Thiazole 5 Carbaldehyde
Precursor Synthesis and Functionalization
The assembly of the target compound relies on the synthesis of appropriately substituted precursors and their subsequent functionalization. This involves forming the heterocyclic thiazole (B1198619) ring, introducing the critical difluoromethyl moiety, and incorporating a formyl group or its precursor.
Synthesis of Thiazole Ring Precursors with Appropriate Substitution Patterns
The construction of the thiazole ring is a fundamental step, and various methods have been developed for this purpose. The Hantzsch thiazole synthesis is a classic and widely used method, which involves the condensation reaction between a thioamide and an α-haloketone. nih.gov Modifications and alternative strategies have expanded the scope and applicability of thiazole synthesis.
Key synthetic strategies for forming substituted thiazole rings include:
Hantzsch Synthesis : This method involves the reaction of α-halocarbonyl compounds with thioamides. google.com It is a versatile method for creating a wide range of substituted thiazoles.
Condensation Reactions : Thiazoles can be synthesized through the condensation of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates. organic-chemistry.org
From α-Diazoketones : Trifluoromethanesulfonic acid can catalyze the coupling of α-diazoketones with thioamides or thioureas to yield thiazole derivatives under metal-free conditions. organic-chemistry.org
Copper-Catalyzed Condensation : A [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, catalyzed by copper, provides a route to thiazoles under mild conditions. organic-chemistry.org
For the specific synthesis of 4-(difluoromethyl)thiazole-5-carbaldehyde, precursors would ideally have substitution patterns that facilitate the subsequent introduction of the difluoromethyl and formyl groups at the C4 and C5 positions, respectively. For instance, a common precursor is a 4-(trifluoromethyl)thiazole-5-carboxylic acid derivative, which can be synthesized and then modified. mdpi.comsigmaaldrich.com
Strategies for Introducing Difluoromethyl Moieties on Aromatic Systems
The difluoromethyl (CF2H) group is valued in medicinal chemistry as a lipophilic hydrogen-bond donor and a bioisostere for thiol or hydroxyl groups. nih.govresearchgate.net Its introduction onto heterocyclic systems like thiazole can be achieved through various modern synthetic methods.
Late-stage functionalization is a powerful strategy in drug discovery, allowing for the modification of complex molecules at a late point in the synthesis. nih.gov For difluoromethylation, this often involves the direct C-H functionalization of the heterocyclic ring.
Recent advances have focused on metal-based methods and Minisci-type radical chemistry for the C(sp2)–H difluoromethylation of heteroaromatics. rsc.orgresearchgate.netrsc.org Copper-mediated oxidative C–H difluoromethylation has been shown to be effective for various azoles, including thiazoles. rsc.org These methods often utilize specific difluoromethylation reagents that can be activated to functionalize the heterocycle.
Table 1: Selected Reagents for Late-Stage C-H Difluoromethylation of Heterocycles
| Reagent/System | Heterocycle Class | Description |
|---|---|---|
| Zn(SO2CF2H)2 / TBHP | Electron-deficient heterocycles | A radical C-H difluoromethylation protocol. rsc.org |
| TMSCF2H / CuCN | Azoles (Thiazoles, Oxazoles) | A copper-mediated oxidative C-H difluoromethylation under basic conditions. rsc.org |
| HCF2I / Photoredox Catalyst | Indoles | Radical-triggered direct C-2 difluoromethylation. rsc.org |
Radical-based difluoromethylation has become a prominent method due to its operational simplicity and tolerance of various functional groups. nih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the heterocyclic ring. rsc.orgresearchgate.net
Photoredox catalysis is a common approach to generate the •CF2H radical under mild conditions. rsc.org Various difluoromethyl sources have been developed for these radical processes, including difluoromethyl halides and sulfones. rsc.org The choice of reagent can influence the selectivity of the reaction, particularly with electron-deficient π-systems. nih.gov Recently, covalent organic frameworks have been designed as photocatalytic materials with dual reactive centers to promote the efficient generation of difluoromethyl radicals for the C-H difluoromethylation of heterocycles. acs.org
Table 2: Common Precursors for Radical Difluoromethylation
| Precursor | Method of Activation | Notes |
|---|---|---|
| HCF2SO2Na | Photocatalysis or Electrochemistry | Readily available and widely used. acs.orgacs.org |
| HCF2I, HCF2Cl | Photoredox Catalysis | Halide-based radical sources. rsc.org |
| Zn(SO2CF2H)2 | Thermal or Photochemical | Known as the Baran reagent. rsc.org |
Electrochemical synthesis offers a green and efficient alternative for generating reactive species. In the context of difluoromethylation, electrochemistry can be used to generate difluoromethyl radicals from precursors like sodium difluoromethanesulfinate (HCF2SO2Na) without the need for external chemical oxidants or reductants. acs.org
This approach has been successfully applied to the difluoromethylation of electron-rich olefins. acs.org The application to heteroaromatics is an area of active research, providing a potentially powerful tool for direct C-H functionalization. chinesechemsoc.org Electrochemical methods can offer high functional group tolerance and can be applied to the late-stage modification of complex molecules. chinesechemsoc.orgnih.govresearchgate.net
Methods for Incorporating Formyl Group Precursors
The introduction of the formyl (aldehyde) group at the C5 position of the thiazole ring is the final key transformation. This can be achieved either by direct formylation of the ring or by the conversion of a precursor functional group, such as a carboxylic acid or an alcohol.
Vilsmeier-Haack Reaction : This is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, using a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net
Oxidation of a Hydroxymethyl Group : A common strategy involves the synthesis of a 5-(hydroxymethyl)thiazole intermediate, which is then oxidized to the corresponding aldehyde. google.comgoogle.com Various oxidizing agents can be used for this transformation.
Reduction of a Carboxylic Acid Derivative : A thiazole-5-carboxylic acid or its ester can be reduced to the aldehyde. This often proceeds via the corresponding alcohol, followed by oxidation, or through partial reduction using specific reducing agents. google.comgoogle.com
Use of a Masked Formyl Group : The thiazole ring itself can act as a masked formyl group. orgsyn.org In this synthetic strategy, a 2-substituted thiazole is used as a formyl anion equivalent, which can be unmasked in a three-step, one-pot procedure to reveal the aldehyde. orgsyn.org
Table 3: Methods for Formyl Group Introduction on Thiazoles
| Method | Reagents | Precursor |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl3, DMF | Thiazole Ring |
| Oxidation | PCC, NaOCl/TEMPO | 5-(Hydroxymethyl)thiazole |
| Reduction & Oxidation | NaBH4/AlCl3, then Oxidation | 5-Carboxylic Acid Ester |
| Formylation via Formate | Alkali Formate, Acetic Anhydride | Thiazolidine-4-carboxylic acids |
Thiazole Ring Formation Strategies
The formation of the thiazole ring is a cornerstone of synthesizing a vast array of biologically active compounds and functional materials. For a substituted thiazole such as this compound, several strategies can be envisioned, leveraging both classical and contemporary synthetic methods.
Classical Hantzsch-Type Cyclization Reactions and Their Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of thiazole rings. nih.gov The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 4-(difluoromethyl)thiazole moiety, this would conceptually involve the reaction of a suitably functionalized thioamide with an α-halo-ketone bearing a difluoromethyl group.
A representative Hantzsch-type reaction is the synthesis of fluorophenyl-based thiazoles. acs.org This method underscores the robustness of the Hantzsch synthesis in accommodating various functional groups, including fluorine substituents. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to afford the thiazole ring. Modern adaptations of this reaction often focus on milder reaction conditions, improved yields, and the use of solid-phase synthesis or microwave irradiation to accelerate the process.
Modified Cycloaddition and Condensation Approaches for Thiazole Systems
Beyond the Hantzsch synthesis, other cycloaddition and condensation reactions have been developed for the preparation of thiazole systems. These methods often provide alternative pathways that may be more suitable for specific substitution patterns or functional group tolerances. For instance, copper-catalyzed coupling reactions of oxime acetates with isothiocyanates have been shown to produce various 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions. organic-chemistry.org This approach proceeds through a mechanism involving N-O bond cleavage and the activation of vinyl sp2 C-H bonds.
Another strategy involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst. organic-chemistry.org This process yields 3-sulfonyl-4-thiazolines, which can subsequently eliminate the sulfonyl group to aromatize into the corresponding 2,5-disubstituted thiazoles. Such methods offer alternative retrosynthetic disconnections for accessing complex thiazole derivatives.
One-Pot Synthetic Procedures for Thiazole Carbaldehydes
The development of one-pot synthetic procedures is of significant interest in organic synthesis due to the potential for increased efficiency, reduced waste, and simplification of purification processes. While a specific one-pot synthesis for this compound is not prominently described, analogous procedures for other thiazole aldehydes have been developed. For example, eco-friendly methods for the synthesis of thiazolo[5,4-d]thiazoles have been reported, involving the condensation of aldehydes with dithiooxamide (B146897) in a deep eutectic solvent. mdpi.com This highlights a trend towards developing more sustainable and efficient synthetic routes that could potentially be adapted for the target molecule.
Functional Group Interconversion for this compound Synthesis
Once the 4-(difluoromethyl)thiazole core is established, the introduction of the aldehyde group at the 5-position is typically achieved through functional group interconversion (FGI). ub.eduimperial.ac.uk This can be approached by either oxidizing a precursor with a lower oxidation state, such as a primary alcohol, or reducing a precursor with a higher oxidation state, like a carboxylic acid derivative.
Oxidation of Corresponding Primary Alcohols to Aldehydes
A common and effective method for synthesizing aldehydes is the oxidation of the corresponding primary alcohol. In the context of this compound, this would involve the oxidation of (4-(difluoromethyl)thiazol-5-yl)methanol. A variety of oxidizing agents can be employed for this transformation.
A patent for the preparation of the analogous 4-methyl-thiazole-5-carbaldehyde details several effective oxidation methods. google.com One such method employs pyridinium (B92312) chlorochromate (PCC), a well-known reagent for the selective oxidation of primary alcohols to aldehydes. Another method described utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite. This catalytic system is known for its mild conditions and high selectivity.
Table 1: Oxidation of 4-Methyl-5-hydroxymethyl-thiazole to 4-Methyl-5-formyl-thiazole google.com
| Oxidizing Agent/System | Solvent | Temperature | Purity of Product (by HPLC) |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 15-25°C | Data not specified |
| TEMPO/Sodium Hypochlorite | Dichloromethane/Water | 0-2°C | 97-98% |
Reduction of Carboxylic Acid Derivatives to Aldehydes
An alternative strategy for accessing the aldehyde is through the reduction of a carboxylic acid derivative, such as an ester or a nitrile. vanderbilt.edu Direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the primary alcohol. However, the reduction of esters to aldehydes can be achieved using specific reducing agents.
For instance, the reduction of nitriles to aldehydes can be accomplished with reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu Therefore, if 4-(difluoromethyl)thiazole-5-carbonitrile is available, its reduction would provide a direct route to the target aldehyde.
Alternatively, a two-step procedure involving the reduction of a carboxylic ester to the primary alcohol, followed by oxidation, is a robust and frequently used pathway. A patent describes the reduction of 4-methyl-thiazole-5-carboxylic acid methyl ester to 4-methyl-5-hydroxymethyl-thiazole using sodium borohydride (B1222165) in the presence of aluminum chloride. google.com This alcohol can then be oxidized to the aldehyde as described in the previous section.
Table 2: Reduction of 4-Methyl-thiazole-5-carboxylic acid methyl ester google.com
| Reducing Agent/System | Solvent | Temperature | Product | Purity of Product (by HPLC) |
|---|---|---|---|---|
| Sodium Borohydride/AlCl3 | Tetrahydrofuran/Diglyme | 0-15°C | 4-Methyl-5-hydroxymethyl-thiazole | 97-98% |
Oxidative Decarboxylation Approaches
The synthesis of this compound through an oxidative decarboxylation route, which would involve the direct conversion of 4-(difluoromethyl)thiazole-5-carboxylic acid to the corresponding aldehyde, is not a well-documented or established method in the reviewed scientific literature. Searches for direct applications of this methodology to thiazole-5-carboxylic acids or similar heteroaromatic systems have not yielded specific examples of successful synthesis.
Generally, the conversion of carboxylic acids to aldehydes is a challenging transformation, as aldehydes are prone to over-oxidation to the parent carboxylic acid under oxidative conditions. More common strategies for accessing aldehydes from carboxylic acids involve multi-step sequences, such as reduction of the carboxylic acid to a primary alcohol followed by a controlled oxidation, or conversion of the carboxylic acid to a derivative like an acid chloride or ester, which can then be reduced to the aldehyde.
While oxidative decarboxylation has been successfully applied to other classes of compounds, such as arylacetic acids, the electronic nature of the thiazole ring and the direct attachment of the carboxylic acid group present a different set of challenges. The reaction mechanisms for known oxidative decarboxylations often proceed via radical or single-electron transfer pathways, and the stability of the potential intermediates in the case of a thiazole-5-carboxylic acid would be a critical factor.
Given the lack of specific literature precedents, any proposed oxidative decarboxylation of 4-(difluoromethyl)thiazole-5-carboxylic acid would be purely theoretical at this stage and would require significant investigation to develop a viable synthetic protocol. Researchers would need to explore a range of oxidizing agents and reaction conditions to achieve the desired transformation without leading to decomposition or undesired side reactions.
Table of Potential (Theoretical) Oxidative Decarboxylation Parameters
Since no direct methods have been reported, the following table is a hypothetical representation of conditions that might be explored in the initial development of such a synthetic route, based on general knowledge of oxidative decarboxylation reactions for other types of substrates.
| Oxidant System (Hypothetical) | Catalyst (Hypothetical) | Solvent (Hypothetical) | Temperature (Hypothetical) | Potential Challenges |
| Potassium persulfate (K₂S₂O₈) | Silver nitrate (B79036) (AgNO₃) | Acetonitrile/Water | 50-80 °C | Over-oxidation, low yield, ring opening |
| Diacetoxyiodobenzene (PIDA) | TEMPO | Dichloromethane | Room Temperature | Substrate compatibility, reagent cost |
| Cerium(IV) ammonium (B1175870) nitrate (CAN) | None | Acetonitrile | 0 °C to Room Temp | Strong oxidizing conditions, selectivity |
| Photocatalyst with O₂ | Ruthenium or Iridium complex | Organic Solvent | Room Temperature | Quantum yield, catalyst stability |
It is important to reiterate that the above table does not represent established research findings for the synthesis of this compound but rather outlines potential starting points for investigation into this unexplored synthetic pathway. The development of a successful oxidative decarboxylation approach would constitute a novel contribution to the field of heterocyclic chemistry.
Chemical Reactivity and Transformation Studies of 4 Difluoromethyl Thiazole 5 Carbaldehyde
Reactions at the Formyl Moiety
The aldehyde functional group is a versatile site for a wide array of chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The formyl group of 4-(Difluoromethyl)thiazole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-(Difluoromethyl)thiazole-5-carboxylic acid. This transformation is a common and high-yielding reaction for aldehydes. A variety of standard oxidizing agents can accomplish this conversion. For instance, the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, is highly effective for converting α,β-unsaturated and heteroaromatic aldehydes to their carboxylic acid forms with minimal side reactions. Other potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can also be employed, although they may require more controlled conditions to avoid potential over-oxidation or reaction with the thiazole (B1198619) ring. The resulting 4-(Difluoromethyl)thiazole-5-carboxylic acid is a stable, solid compound that serves as a key building block for the synthesis of amides, esters, and other acid derivatives. sigmaaldrich.comnih.gov
Reduction Reactions to Primary Alcohol Derivatives
The carbonyl group of the aldehyde is susceptible to reduction to a primary alcohol, (4-(Difluoromethyl)thiazol-5-yl)methanol. This conversion is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and selective reagent for this purpose, readily reducing aldehydes without affecting more robust functional groups. For more sterically hindered or less reactive aldehydes, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) can be used, followed by an aqueous workup to yield the desired primary alcohol. These reduction reactions are fundamental in synthetic chemistry for introducing a hydroxymethyl group. nih.gov
Nucleophilic Addition Reactions to the Carbonyl Carbon
The electrophilic carbon atom of the formyl group is a prime target for attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), readily add to the carbonyl, forming a new carbon-carbon bond. leah4sci.commasterorganicchemistry.commasterorganicchemistry.com The initial reaction produces a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. The specific alcohol formed depends on the R-group of the organometallic reagent used. This reaction provides a powerful method for elaborating the carbon skeleton of the molecule. The electron-withdrawing nature of the thiazole ring and the adjacent difluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating this nucleophilic attack. researchgate.net
Table 1: Representative Nucleophilic Addition Reaction
| Reactant | Nucleophile (Reagent) | Solvent | Product |
|---|---|---|---|
| This compound | Methylmagnesium Bromide (CH₃MgBr) | Tetrahydrofuran (THF) | 1-(4-(Difluoromethyl)thiazol-5-yl)ethan-1-ol |
| This compound | Phenyllithium (C₆H₅Li) | Diethyl Ether | (4-(Difluoromethyl)thiazol-5-yl)(phenyl)methanol |
Condensation Reactions for Derivatization (e.g., Knoevenagel, Schiff Base Formation)
The formyl moiety readily participates in condensation reactions, which are crucial for molecular derivatization.
In the Knoevenagel condensation , the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst like piperidine (B6355638) or ammonia. nih.govmdpi.comresearchgate.netresearchgate.net This reaction proceeds via a nucleophilic addition followed by dehydration to form a new carbon-carbon double bond, yielding an arylidene derivative. These products are often highly conjugated and serve as intermediates in the synthesis of more complex molecules.
Schiff base formation occurs through the condensation of the aldehyde with a primary amine. The reaction, typically catalyzed by a trace amount of acid, involves the formation of a hemiaminal intermediate which then eliminates a molecule of water to form an imine, or Schiff base. researchgate.netnih.govimpactfactor.org This reaction is reversible and is fundamental in creating C=N double bonds, which are present in numerous biologically active compounds and ligands. researchgate.netmdpi.comderpharmachemica.com
Table 2: Condensation Reactions of this compound
| Reaction Type | Co-reactant | Catalyst | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile | Piperidine | 2-((4-(Difluoromethyl)thiazol-5-yl)methylene)malononitrile |
| Schiff Base Formation | Aniline | Acetic Acid (trace) | N-((4-(Difluoromethyl)thiazol-5-yl)methylene)aniline |
Reactivity of the Thiazole Ring System
The thiazole ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur heteroatoms. This inherent electron deficiency, which is further intensified by the potent electron-withdrawing difluoromethyl group at C4 and the formyl group at C5, governs its reactivity.
Electrophilic Aromatic Substitution Potentials
Classic electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally difficult on the thiazole ring. udayton.edumasterorganicchemistry.com The electron-deficient nature of the ring deactivates it towards attack by electrophiles. pharmaguideline.com When such reactions do occur on unsubstituted thiazole, substitution typically favors the C5 position, which is the most electron-rich. wikipedia.org
In this compound, the C4 and C5 positions are already substituted. The remaining C2 position is the most electron-deficient carbon in the thiazole ring due to its proximity to both the nitrogen and sulfur atoms. The combined deactivating effects of the ring heteroatoms and the strong electron-withdrawing substituents at C4 and C5 make direct electrophilic attack at the C2 position extremely challenging under standard EAS conditions. udayton.eduresearchgate.net While direct halogenation of some thiazole systems has been achieved, it often requires harsh conditions. An alternative approach to functionalizing the C2 position involves deprotonation with a strong organometallic base (e.g., n-butyllithium) to generate a potent C2-lithiated nucleophile, which can then react with a suitable electrophile. However, this is not a conventional EAS mechanism.
Nucleophilic Aromatic Substitution on Substituted Thiazoles
The thiazole ring in this compound is rendered significantly electron-deficient by the combined inductive and mesomeric electron-withdrawing effects of the 5-carbaldehyde group and the strongly inductive electron-withdrawing 4-difluoromethyl group. This electronic characteristic makes the thiazole core susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present on the ring.
While the parent compound lacks a conventional leaving group like a halogen, SNAr reactions can be envisioned on derivatives, for instance, a 2-halo-4-(difluoromethyl)thiazole-5-carbaldehyde. In such a substrate, the C2 position is highly activated towards nucleophilic attack. The stability of the intermediate Meisenheimer complex would be enhanced by the electron-withdrawing substituents at the C4 and C5 positions. A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace a halide at the C2 position.
Research on other electron-deficient heterocyclic systems supports this reactivity pattern. For instance, halogens activated by adjacent nitro groups or pyridine-type nitrogen atoms readily undergo nucleophilic aromatic substitution. nih.gov Similarly, the activation of aromatic isoxazoles by strong electron-withdrawing groups at the 4-position enables nucleophilic addition of a difluoromethyl source at the 5-position. scienceopen.com This highlights the principle that strong electron-withdrawing substituents are crucial for promoting nucleophilic attack on heterocyclic rings.
Table 1: Predicted Reactivity of Substituted Thiazoles in Nucleophilic Aromatic Substitution (SNAr)
| Thiazole Substrate (Hypothetical) | Position of Leaving Group (X) | Activating Groups | Predicted Reactivity with Nucleophiles |
|---|---|---|---|
| 2-X-4-(difluoromethyl)thiazole-5-carbaldehyde | C2 | -CHO, -CF2H | High |
| 2-X-4-(trifluoromethyl)thiazole-5-carboxylic acid | C2 | -COOH, -CF3 | High |
This table presents predicted reactivity based on established principles of SNAr reactions on electron-deficient heterocycles.
Metal-Catalyzed Cross-Coupling Reactions at Thiazole Positions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions, it would typically require pre-functionalization to introduce a leaving group (e.g., a halogen or triflate) or involve direct C-H activation.
The most acidic proton on the thiazole ring is at the C2 position, making it a prime target for deprotonation followed by quenching with an electrophile or for direct C-H functionalization reactions. Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are widely employed for the functionalization of thiazole rings. For example, a 2-bromo-4-(difluoromethyl)thiazole-5-carbaldehyde derivative could readily participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions to introduce aryl, vinyl, alkynyl, or amino groups, respectively.
The development of direct C-H arylation methods for heterocycles offers a more atom-economical route. Given the electron-deficient nature of the thiazole ring in the title compound, palladium-catalyzed C-H activation at the C2 position is a feasible strategy for coupling with aryl halides or other coupling partners. nih.gov
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Functionalization of the this compound Scaffold
| Reaction Type | Required Substrate | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Suzuki Coupling | 2-Bromo-4-(difluoromethyl)thiazole-5-carbaldehyde | Pd(PPh3)4, base | 2-Aryl-4-(difluoromethyl)thiazole-5-carbaldehyde |
| Heck Coupling | 2-Bromo-4-(difluoromethyl)thiazole-5-carbaldehyde | Pd(OAc)2, phosphine (B1218219) ligand, base | 2-Vinyl-4-(difluoromethyl)thiazole-5-carbaldehyde |
| Sonogashira Coupling | 2-Iodo-4-(difluoromethyl)thiazole-5-carbaldehyde | PdCl2(PPh3)2, CuI, base | 2-Alkynyl-4-(difluoromethyl)thiazole-5-carbaldehyde |
Transformations Involving the Difluoromethyl Group
The difluoromethyl group itself is not merely a passive substituent but possesses its own distinct reactivity that can be exploited for further molecular diversification.
Chemical Stability and Reactivity of the Difluoromethyl Group
The difluoromethyl group is generally considered to be chemically robust and metabolically stable, contributing to its frequent use in medicinal chemistry. nih.gov The C-F bonds are strong, and the group is resistant to many common reaction conditions.
However, the hydrogen atom of the CF2H group is significantly more acidic than a typical alkyl C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms. This allows for deprotonation under suitable basic conditions to generate a difluoromethyl anion (Ar-CF2-). This nucleophilic species can then react with a variety of electrophiles, enabling the construction of new carbon-carbon bonds. For example, the combination of a strong base with a Lewis acid has been shown to facilitate the deprotonation of difluoromethyl arenes, allowing the resulting carbanion to be trapped by electrophiles such as aldehydes, imines, and aryl halides (via palladium catalysis). acs.org This approach transforms the typically inert difluoromethyl group into a versatile nucleophilic handle. acs.org
Potential for Further Fluorination or Defluorination Reactions
The oxidation state of the carbon in the difluoromethyl group can be altered through fluorination or defluorination reactions, although these transformations can be challenging.
Further Fluorination: The conversion of a difluoromethyl group (-CF2H) to a trifluoromethyl group (-CF3) represents an oxidation and requires a potent electrophilic fluorinating agent. While challenging, methods for the direct C-H fluorination of activated C-H bonds are known. This transformation would likely require harsh conditions and specialized reagents, such as Selectfluor or other N-F type reagents, potentially in combination with a catalyst. The success of such a reaction would depend on the stability of the entire molecule under the required oxidative fluorination conditions.
Defluorination Reactions: Conversely, the reductive defluorination of a difluoromethyl group is also conceivable. The cleavage of C-F bonds is thermodynamically difficult but can be achieved using strong reducing agents or specific catalytic systems. ccspublishing.org.cn The partial reduction of a CF3 group to a CF2H group is a known transformation, often promoted by reagents like magnesium metal or samarium(II) iodide. ccspublishing.org.cn Applying similar principles, the reduction of the CF2H group to a monofluoromethyl (-CH2F) or even a methyl (-CH3) group could be possible, albeit likely requiring forcing conditions. Such reactions often proceed via radical or anionic intermediates. ccspublishing.org.cnrsc.org The selective cleavage of a single C-F bond in a CF2H group to yield a monofluoromethylated product would be a significant synthetic challenge due to the decreasing strength of the remaining C-F bond upon successive defluorination steps. ccspublishing.org.cn
Table 3: Potential Transformations of the Difluoromethyl Group
| Transformation | Reaction Type | Reagents and Conditions (Illustrative) | Product Moiety |
|---|---|---|---|
| Fluorination | Electrophilic C-H Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor), catalyst | Trifluoromethyl (-CF3) |
| Defluorination | Reductive C-F Cleavage | Strong reducing agent (e.g., SmI2, Mg), radical initiators | Monofluoromethyl (-CH2F) or Methyl (-CH3) |
Advanced Methodologies for Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
The ¹H NMR spectrum of 4-(Difluoromethyl)thiazole-5-carbaldehyde provides critical information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the aldehydic proton, the thiazole (B1198619) ring proton, and the proton of the difluoromethyl group.
The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The proton on the thiazole ring (H-2) would also likely resonate as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, as well as the nearby aldehyde and difluoromethyl substituents.
A key feature of the spectrum is the signal for the proton of the difluoromethyl group (-CHF₂). This proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a ¹H-¹⁹F coupling, specifically a ²JHF coupling). The chemical shift for such protons typically falls in the range of δ 6.0 to 7.5 ppm. For a related compound, 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol, the aromatic protons appear in the range of δ 7.49-7.95 ppm, which helps to contextualize the expected shifts in a thiazole system. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| CHO | 9.5 - 10.5 | Singlet (s) | N/A |
| Thiazole H-2 | 8.0 - 9.0 | Singlet (s) | N/A |
| CHF₂ | 6.0 - 7.5 | Triplet (t) | ²JHF ≈ 50-60 |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 180-195 ppm. The carbon atoms of the thiazole ring (C-2, C-4, and C-5) will have chemical shifts characteristic of heterocyclic aromatic systems, generally between δ 110 and 170 ppm. The carbon of the difluoromethyl group (-CHF₂) will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹JCF). In the proton-decoupled spectrum, this signal will still be a triplet. The chemical shift for a carbon attached to two fluorine atoms is typically in the range of δ 110-130 ppm. For comparison, the carbon of the trifluoromethyl group in 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol appears as a quartet at δ 124.4 ppm with a large coupling constant (J = 277.2 Hz). rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹H-decoupled spectrum) | Predicted Coupling Constant (Hz) |
| CHO | 180 - 195 | Singlet (s) | N/A |
| Thiazole C-2 | 150 - 165 | Singlet (s) | N/A |
| Thiazole C-4 | 140 - 155 | Triplet (t) | ²JCF (smaller) |
| Thiazole C-5 | 125 - 140 | Singlet (s) | N/A |
| CHF₂ | 110 - 130 | Triplet (t) | ¹JCF ≈ 230-250 |
¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the single proton of the -CHF₂ group (²JHF). The chemical shift of the difluoromethyl group is anticipated to be in the typical range for such moieties. For instance, the trifluoromethyl group in 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol gives a singlet at δ -60.68 ppm. rsc.org The chemical shift for a -CHF₂ group is generally found further downfield (less shielded) than a -CF₃ group.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| CHF₂ | -80 to -130 | Doublet (d) | ²JHF ≈ 50-60 |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton couplings between the isolated spin systems of the aldehydic proton, the thiazole proton, and the difluoromethyl proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals. For example, it would show a correlation between the proton of the -CHF₂ group and the -CHF₂ carbon, and between the thiazole H-2 proton and the C-2 carbon.
The aldehydic proton (CHO) to the thiazole C-5.
The thiazole H-2 proton to C-4 and C-5.
The proton of the -CHF₂ group to the thiazole C-4 and C-5.
These 2D NMR experiments, when used in combination, provide a comprehensive and definitive structural elucidation of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
C=O Stretch: A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears in the region of 1690-1740 cm⁻¹. Conjugation with the thiazole ring would likely shift this absorption to a lower wavenumber within this range.
C-H Stretches: The C-H stretching vibration of the aldehyde group often appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-H stretch of the thiazole ring would be observed in the aromatic C-H region, typically above 3000 cm⁻¹. The C-H stretch of the difluoromethyl group is also expected in the region of 2900-3000 cm⁻¹.
C-F Stretches: The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Thiazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to appear in the 1400-1600 cm⁻¹ region.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1690 - 1740 | Strong |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |
| Aromatic (Thiazole) C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic (CHF₂) C-H Stretch | 2900 - 3000 | Medium to Weak |
| C-F Stretch | 1100 - 1300 | Strong |
| Thiazole Ring (C=N, C=C) Stretches | 1400 - 1600 | Medium to Strong |
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₅H₃F₂NOS), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with a very low margin of error (typically <5 ppm), thereby confirming the elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
Table 2: Predicted HRMS Data for this compound This table is illustrative and based on calculated values.
| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |
| C₅H₃F₂NOS | [M+H]⁺ | 164.0031 |
| C₅H₃F₂NOS | [M+Na]⁺ | 185.9850 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. mdpi.com When this compound is analyzed by ESI-MS, it is expected to readily form a protonated molecular ion, [M+H]⁺. The detection of this ion at an m/z corresponding to the molecular weight of the compound plus the mass of a proton confirms its molecular weight. The molecular weight of C₅H₃F₂NOS is 163.15 g/mol . Therefore, the primary ion observed in a positive-ion ESI-MS spectrum would be at m/z 164. This confirmation is a fundamental step in the characterization of the compound. mdpi.com
Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, SC-XRD analysis would provide a wealth of structural information.
This technique would confirm the planarity of the thiazole ring and determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the aldehyde and difluoromethyl groups relative to the thiazole ring. Furthermore, SC-XRD elucidates the crystal packing, showing how individual molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or π-π stacking. For instance, interactions involving the aldehyde oxygen, the ring nitrogen, and the fluorine atoms would be of particular interest. mdpi.comresearchgate.net
Table 3: Hypothetical Crystallographic Data for this compound This table presents a hypothetical data set based on common parameters for small organic molecules and is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.9 |
| β (°) | 95.5 |
| Volume (ų) | 680 |
| Z (molecules/unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of this compound, containing a conjugated system of the thiazole ring and the carbaldehyde group, is expected to exhibit distinct absorption bands.
The primary electronic transitions anticipated are π → π* and n → π. The π → π transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. These are typically high-intensity absorptions. The n → π* transition, which is the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, is also possible. These transitions are generally of lower intensity. The presence of the fluorinated substituent and the specific solvent used can influence the position (λ_max) and intensity of these absorption bands. nih.govuni.lu
Table 4: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) This table is illustrative, based on typical electronic transitions for similar aromatic aldehydes.
| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type |
| ~270-290 nm | High | π → π |
| ~310-340 nm | Low | n → π |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies for Optimized Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized, lowest-energy geometry of molecules. researchgate.netasianpubs.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. By using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(2d,2p), researchers can calculate the equilibrium geometry of thiazole (B1198619) derivatives. researchgate.netatlantis-press.com
For 4-(Difluoromethyl)thiazole-5-carbaldehyde, a DFT calculation would begin by constructing an initial molecular model. The geometry would then be optimized by iteratively solving the Kohn-Sham equations until a minimum on the potential energy surface is located. The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, or used to predict the structure of novel compounds. researchgate.net
Table 1: Example of DFT-Calculated Geometrical Parameters for a Thiazole Derivative (Note: This table is illustrative and shows typical parameters for a related thiazole structure, not this compound.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C=N | 1.37 Å |
| Bond Length | C-S | 1.76 Å |
| Bond Length | C-C | 1.45 Å |
| Bond Angle | C-S-C | 89.5° |
| Bond Angle | S-C=N | 115.2° |
| Dihedral Angle | H-C-C=O | 180.0° |
Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure Characterization
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. ajchem-a.com The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational description of the molecule's electronic structure. researchgate.netsemanticscholar.org
While DFT often provides more accurate geometries for many systems, HF calculations are crucial for obtaining initial wavefunctions for more advanced, correlated methods. ajchem-a.com For this compound, an HF calculation, typically with a basis set like 6-311G(d,p), would yield information about its molecular orbitals and their energies. ajchem-a.com This characterization is essential for understanding the molecule's electronic behavior and serves as a starting point for more complex theoretical analyses.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
HOMO and LUMO Energy Analysis for Reactivity Prediction
The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of molecular reactivity and stability. nih.gov
HOMO Energy (EHOMO): Represents the ability of a molecule to donate electrons. A higher EHOMO value suggests a better electron donor. researchgate.net
LUMO Energy (ELUMO): Represents the ability of a molecule to accept electrons. A lower ELUMO value indicates a better electron acceptor. researchgate.net
HOMO-LUMO Gap (ΔE): This energy gap is an indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov
For this compound, the electron-withdrawing nature of the difluoromethyl and carbaldehyde groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiazole. Quantum chemical calculations using methods like DFT (e.g., B3LYP/6-311G(d,p)) are routinely used to compute these energy values for various thiazole derivatives. researchgate.netatlantis-press.com
Table 2: Example FMO Energy Data for Thiazole Derivatives (Note: This data is illustrative and based on calculations for different thiazole compounds to demonstrate typical values.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-amino-4-(p-tolyl)thiazole | -5.54 | -0.85 | 4.69 |
| Thiazole-4-carboxaldehyde | -7.44 | -2.31 | 5.13 |
Data derived from studies on similar thiazole structures. researchgate.net
Charge Transfer Characterization
The distribution of the HOMO and LUMO across the molecular structure provides insight into intramolecular charge transfer (ICT) possibilities. nih.gov In many organic molecules, electronic transitions from the ground state to an excited state can be described as a transfer of electron density from the HOMO to the LUMO. If the HOMO is localized on one part of the molecule (the donor) and the LUMO on another (the acceptor), the transition has a charge-transfer character. nih.govresearchgate.netresearchgate.net
For this compound, the thiazole ring could act as part of a donor system, while the electron-withdrawing aldehyde and difluoromethyl groups would serve as acceptor sites. Computational visualization of the HOMO and LUMO electron density plots would reveal the spatial distribution of these orbitals, confirming the nature and direction of any potential ICT. researchgate.net This characterization is vital for designing molecules with specific optical and electronic properties.
Spectroscopic Property Predictions
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Visible) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). nih.gov
Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT and ab initio methods. researchgate.net After optimizing the molecular geometry, a frequency calculation is performed. The resulting theoretical vibrational modes can be compared with experimental spectra to aid in the assignment of specific peaks to particular molecular motions, such as C=O stretches, C-H bends, or vibrations of the thiazole ring. researchgate.net This provides a powerful link between the computed molecular structure and its measured spectroscopic signature.
Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published computational and theoretical chemistry investigations specifically focused on the compound this compound. Despite the well-established use of computational methods to analyze similar heterocyclic and fluorinated organic molecules, this particular compound does not appear to have been the subject of dedicated theoretical studies.
As a result, it is not possible to provide detailed research findings, data tables, or specific analyses for the sections and subsections requested, which include:
Reaction Mechanism Studies and Transition State Analysis
While computational techniques such as Density Functional Theory (DFT) for vibrational analysis, the Gauge-Including Atomic Orbital (GIAO) method for NMR predictions, and Time-Dependent DFT (TD-DFT) for electronic spectra are routinely applied to novel compounds, the specific outcomes of these analyses—such as calculated wavenumbers, chemical shifts, absorption maxima, electrostatic potential maps, and orbital interaction energies—are unique to the molecular structure being studied. Without dedicated research on this compound, any attempt to present such data would be speculative and not based on established scientific findings.
Similarly, analyses like Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and studies on tautomerism, conformation, and reaction mechanisms require specific computational modeling of the target molecule. The scientific community has not yet published such investigations for this compound.
Therefore, in adherence to the principles of scientific accuracy and the strict focus on the specified compound, the requested article with detailed, data-rich content cannot be generated at this time. Further computational research is required to elucidate the theoretical and chemical properties of this compound.
Advanced Applications in Organic Synthesis and Derived Chemical Entities
4-(Difluoromethyl)thiazole-5-carbaldehyde as a Key Building Block in Multistep Organic Synthesis
This compound has emerged as a valuable and versatile building block in the field of organic chemistry. Its unique structure, featuring a reactive aldehyde group, a stable thiazole (B1198619) core, and an electron-withdrawing difluoromethyl substituent, provides multiple avenues for complex molecular construction. This combination of features makes it an ideal starting material for multistep synthetic sequences aimed at producing advanced chemical entities. The thiazole framework itself is a privileged scaffold found in numerous biologically active compounds and approved drugs. growingscience.commdpi.comnih.gov The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including condensations, cyclizations, and multicomponent reactions. researchgate.netnih.gov
The inherent reactivity of the aldehyde group in this compound allows it to serve as a key precursor for the synthesis of more complex, fused heterocyclic systems. Thiazole aldehydes are known to participate in annulation reactions to build bicyclic and polycyclic scaffolds of significant interest in medicinal chemistry and materials science. nih.govnih.gov For instance, the aldehyde can undergo condensation with active methylene (B1212753) compounds followed by intramolecular cyclization to yield fused ring systems.
One prominent example is the construction of thiazolo[4,5-d]pyrimidines, which can be achieved by reacting the thiazole-5-carbaldehyde with various amine-containing reagents. nih.gov Similarly, it can be utilized in the synthesis of thiazolo[5,4-d]thiazoles, a class of compounds known for their applications as organic fluorophores and semiconductors. mdpi.com The reaction typically involves the condensation of two equivalents of the aldehyde with dithiooxamide (B146897). mdpi.com The difluoromethyl group remains as a key substituent, imparting specific electronic properties and enhancing the metabolic stability of the final scaffold.
Table 1: Potential Advanced Heterocyclic Scaffolds Derived from this compound
| Target Scaffold | General Synthetic Strategy | Key Reagents |
|---|---|---|
| Thiazolo[4,5-d]pyrimidines | Condensation and cyclization | Amidines, ureas, guanidines |
| Thiazolo[5,4-b]pyridines | Friedländer annulation | Ketones with α-methylene group |
| Thiazolo[5,4-d]thiazoles | Condensation/cyclization | Dithiooxamide |
The strategic placement of the aldehyde group on the difluoromethyl-thiazole core enables its participation in sequential or tandem reactions, allowing for the rapid assembly of complex molecules from simple precursors without the need to isolate intermediates. nih.gov This approach is highly valued in modern organic synthesis for its efficiency and atom economy.
A hypothetical yet synthetically viable sequence could involve an initial olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons) at the aldehyde to install a new carbon-carbon double bond. The resulting α,β-unsaturated system can then act as a Michael acceptor or a diene in a subsequent cycloaddition reaction, such as a Diels-Alder reaction. Another powerful application is in multicomponent reactions (MCRs). For example, the aldehyde can be used in a Biginelli-type reaction with a β-ketoester and urea (or thiourea) to construct highly functionalized dihydropyrimidinones in a single step. nih.gov Such sequential transformations showcase the compound's utility in building molecular complexity efficiently. nih.gov
Development of Complex Molecular Architectures via Derivatization
Derivatization of this compound is a key strategy for developing novel molecular architectures with tailored properties. The aldehyde group provides a primary site for modification, while the thiazole ring can also be functionalized, leading to the development of complex structures for various applications.
The systematic modification of this compound allows for in-depth studies of structure-activity and structure-reactivity relationships (SAR). nih.gov The aldehyde can be readily converted into a variety of other functional groups, as detailed in the table below.
Table 2: Derivatives of this compound for Reactivity Studies
| Derivative Functional Group | Synthetic Method | Potential Impact on Reactivity |
|---|---|---|
| Carboxylic Acid | Oxidation (e.g., with NaClO₂) | Provides a site for amide coupling; alters electronic properties. growingscience.com |
| Alcohol (Hydroxymethyl) | Reduction (e.g., with NaBH₄) | Can be used in etherification or esterification reactions. |
| Oxime | Reaction with hydroxylamine | Introduces a new nucleophilic/coordinating site. growingscience.com |
| Imine/Schiff Base | Condensation with primary amines | Creates a diverse range of substituted products for library synthesis. |
Each new derivative possesses distinct electronic and steric properties. The difluoromethyl group consistently exerts a strong electron-withdrawing effect, which influences the reactivity of the adjacent aldehyde and the aromaticity of the thiazole ring. For example, this effect enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. By synthesizing a series of such derivatives and evaluating their chemical behavior or biological activity, researchers can elucidate the specific roles of each part of the molecule. mdpi.com
The thiazole moiety is an excellent component for creating extended π-conjugated systems and polycyclic aromatic structures, which are fundamental to the fields of materials science, dyes, and chemical sensors. scientificarchives.com this compound is an ideal starting point for synthesizing such molecules.
A notable application is the synthesis of thiazolo[5,4-d]thiazoles, which are rigid, planar, electron-deficient heterocyclic systems known for their strong fluorescence and high oxidative stability. mdpi.comscientificarchives.com The condensation of the aldehyde with dithiooxamide directly yields a 2,5-di(thiazolyl)thiazolo[5,4-d]thiazole core, a highly conjugated chromophore. The resulting molecule benefits from the electronic properties of the difluoromethyl groups, which can tune the emission and absorption wavelengths of the chromophore. These materials are investigated for use in organic field-effect transistors (OFETs) and as components of luminescent metal-organic frameworks (LMOFs) for chemical sensing. scientificarchives.com
Strategic Use in Diversifying Chemical Libraries and Scaffold Modification
In drug discovery and chemical biology, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. nih.gov this compound is an excellent scaffold for diversity-oriented synthesis due to the versatile reactivity of its aldehyde group. growingscience.comnih.gov
The compound can serve as a common intermediate for the rapid generation of a large number of distinct molecules. nih.gov Using solution-phase combinatorial chemistry, the aldehyde can be subjected to a variety of chemical transformations in parallel. For example, reductive amination with a diverse panel of primary and secondary amines can produce a library of thiazole-containing amines. Similarly, reaction with various Grignard reagents or other organometallics can yield a library of secondary alcohols.
This approach allows for the systematic exploration of the chemical space around the core 4-(difluoromethyl)thiazole scaffold. growingscience.com The introduction of fluorine via the difluoromethyl group is particularly advantageous, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties. The ability to easily modify the scaffold makes this compound a powerful tool for generating novel compound libraries for high-throughput screening. growingscience.comnih.gov
Table 3: Illustrative Library Diversification from this compound
| Reaction Type | Reagent Class (R-group source) | Resulting Functional Group |
|---|---|---|
| Reductive Amination | Primary/Secondary Amines (R-NH₂, R₂NH) | -CH₂-NR₂ |
| Wittig Reaction | Phosphonium Ylides (R-CH=PPh₃) | -CH=CH-R |
| Grignard Reaction | Organomagnesium Halides (R-MgBr) | -CH(OH)-R |
This strategic diversification enables the modification of the scaffold to tune its physicochemical properties and explore its potential in various biological or material science applications. nih.govnih.gov
Application as a Synthetic Precursor for Advanced Organic Synthesis Targets
Following an extensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the specific application of This compound as a synthetic precursor for the advanced organic synthesis targets outlined below.
The compound is listed by chemical suppliers, confirming its existence cymitquimica.com. However, peer-reviewed articles, patents, or detailed research findings on its use in the specified areas could not be located. The subsequent sections reflect this lack of available data.
Synthesis of Monomers for Polymer Chemistry Investigations
There is no available scientific literature or documented research demonstrating the use of This compound as a direct precursor for the synthesis of monomers for polymer chemistry investigations. While the thiazole functional group is of interest in materials science, specific examples of polymerization or monomer synthesis originating from this particular aldehyde are not present in the reviewed data.
Precursors for Complex Organic Architectures
No specific examples or methodologies have been published that utilize This compound as a building block or precursor for the synthesis of complex organic architectures. Research on related thiazole aldehydes exists, but information pertaining directly to the difluoromethyl variant in this context is absent from the current body of scientific literature.
Q & A
Q. What are the standard synthetic routes for preparing 4-(difluoromethyl)thiazole-5-carbaldehyde?
The compound is typically synthesized via condensation reactions. A common method involves refluxing a substituted thiazole precursor with difluoromethylating agents under acidic conditions. For example, analogous syntheses (e.g., pyrazole-4-carbaldehydes) use glacial acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification . Modifications may include substituting aldehydes or adjusting stoichiometry to accommodate the difluoromethyl group. Characterization often involves NMR and IR spectroscopy to confirm the aldehyde functionality and thiazole ring integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify protons adjacent to electronegative groups (e.g., difluoromethyl) and confirm the aldehyde proton (~9-10 ppm) .
- FT-IR : For detecting C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100-1200 cm⁻¹) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the difluoromethyl-thiazole scaffold.
Q. What are the common derivatization reactions involving the aldehyde group in this compound?
The aldehyde group is highly reactive and participates in:
- Condensation reactions : Formation of Schiff bases with amines, useful for generating bioactive analogs (e.g., thiazole-triazole hybrids) .
- Nucleophilic additions : Grignard or hydrazine reactions to yield alcohols or hydrazones, respectively.
- Oxidation/Reduction : Controlled reduction to primary alcohols or oxidation to carboxylic acids for further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps, while ethanol minimizes side reactions .
- Catalyst optimization : Acidic (e.g., acetic acid) or basic conditions (e.g., NaHCO₃) can be tuned based on substrate sensitivity .
- Temperature control : Microwave-assisted synthesis may reduce reaction times and improve regioselectivity for thiazole ring formation .
Q. How should researchers address discrepancies between observed and predicted spectroscopic data for this compound?
- DFT calculations : Compare experimental NMR/IR data with computational models to identify structural anomalies (e.g., tautomerism or conformational flexibility) .
- X-ray crystallography : Resolve ambiguities in molecular geometry, particularly for the difluoromethyl group’s spatial orientation .
- Isotopic labeling : Use ¹⁹F NMR to trace fluorine interactions and confirm substitution patterns .
Q. What computational chemistry approaches are suitable for studying the electronic properties of this compound?
- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-withdrawing effects of the difluoromethyl group .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug design .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with physicochemical properties like lipophilicity or metabolic stability .
Q. What strategies are recommended for evaluating the biological activity of derivatives of this compound?
- In vitro assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) and compare with structurally related analogs .
- Molecular dynamics simulations : Study binding stability with target proteins (e.g., kinases) to rationalize activity differences .
- Metabolic profiling : Use LC-MS to identify degradation products and assess pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
